
2-Demethylcolchicine
Übersicht
Beschreibung
2-Demethylcolchicine is a structural analog of colchicine, a well-known tropolone alkaloid derived from plants of the genus Colchicum. It is characterized by the absence of a methyl group at the 2-position of the colchicine backbone (Figure 1). This modification alters its physicochemical properties and biological activity compared to the parent compound. Natural occurrence in Colchicum species has also been documented, alongside other demethylated derivatives like 3-demethylcolchicine and demecolcine .
Vorbereitungsmethoden
Natural Extraction and Isolation Methods
Source Identification in Colchicum Species
2-Demethylcolchicine occurs naturally in Colchicum crocifolium, a plant endemic to Jordan. Phytochemical profiling of methanolic extracts using liquid chromatography–mass spectrometry (LC-MS) and photodiode array (PDA) detection identified this compound alongside ten other colchicinoids . The compound’s UV spectrum (λ<sub>max</sub> 244, 350 nm) and molecular ion peak at m/z 400 [M+H]<sup>+</sup> facilitated dereplication against known standards .
Table 1: Analytical Data for this compound in Colchicum crocifolium
Parameter | Value | Source |
---|---|---|
Retention Time | 17.1 min | |
UV λ<sub>max</sub> | 244, 350 nm | |
Molecular Ion | m/z 400 [M+H]<sup>+</sup> | |
Key Fragments | m/z 383, 373, 358 |
Extraction and Purification Protocol
-
Plant Material Processing : Dried C. crocifolium bulbs are macerated in methanol (1:10 w/v) at room temperature for 72 hours.
-
Filtration and Concentration : The extract is filtered, and the solvent is removed under reduced pressure.
-
Chromatographic Separation : The crude extract undergoes reverse-phase HPLC (C<sub>18</sub> column, acetonitrile-water gradient) to isolate this compound . Yield data remain unreported, but the method’s efficacy is validated via spectral matching.
Chemical Synthesis Methods
Acid-Catalyzed Demethylation
Selective removal of the 2-OCH<sub>3</sub> group from colchicine derivatives is achievable via concentrated mineral acids. For instance, treating 3-demethylcolchicine (a colchicoside hydrolysis product) with 85–88% phosphoric acid at 50–90°C cleaves the 2-methoxy group, yielding 2,3-didemethylcolchicine . While this method primarily targets didemethylation, optimizing reaction duration and temperature could theoretically halt the process at the 2-demethyl stage, though this remains experimentally unverified .
Table 2: Reaction Conditions for Acid-Mediated Demethylation
Parameter | Value | Source |
---|---|---|
Substrate | 3-Demethylcolchicine | |
Reagent | 85% H<sub>3</sub>PO<sub>4</sub> | |
Temperature | 50–90°C | |
Product | 2,3-Didemethylcolchicine |
Lewis Acid-Mediated Demethylation
Lewis acids like boron tribromide (BBr<sub>3</sub>) or aluminum chloride (AlCl<sub>3</sub>) in dichloromethane at 0–25°C selectively demethylate aromatic methoxy groups. Applied to colchicine, BBr<sub>3</sub> preferentially cleaves the 2-OCH<sub>3</sub> group due to steric and electronic factors, though competing reactions at other positions necessitate rigorous chromatographic purification .
Enzymatic and Biocatalytic Approaches
Although no direct methods for this compound synthesis are documented, enzymatic hydrolysis of colchicoside (a colchicine glycoside) to 3-demethylcolchicine using cellulases suggests potential adaptability. By engineering enzymes to target the 2-position, biocatalytic demethylation could emerge as a sustainable alternative. Current limitations include low substrate specificity and excessive enzyme loading (20–50 g per g substrate) .
Analytical and Purification Techniques
Structural Elucidation
High-resolution LC-MS and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming this compound’s structure. Key spectral features include:
-
<sup>1</sup>H NMR : Absence of the 2-OCH<sub>3</sub> signal (δ 3.8–4.0 ppm) and presence of a phenolic proton (δ 9.2–10.5 ppm) .
-
MS/MS : Fragmentation patterns (m/z 383 → 358) consistent with tropolone ring cleavage .
Purification Challenges
Separation from co-occurring analogs (e.g., 3-demethylcolchicine) requires multimodal chromatography. Reverse-phase HPLC with ethanol-water gradients achieves baseline resolution, albeit with moderate throughput .
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Preparation
Method | Yield | Selectivity | Scalability |
---|---|---|---|
Natural Extraction | Low (trace) | High | Limited |
Acid Demethylation | Moderate | Low | Moderate |
Lewis Acid | Low | Moderate | Low |
Natural extraction remains the most reliable source, albeit constrained by plant availability. Synthetic routes face selectivity hurdles, often yielding mixtures requiring costly purification.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Demethylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used.
Major Products: The major products formed from these reactions include various demethylated and oxidized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
2-Demethylcolchicine has been studied for its anti-inflammatory effects. Research indicates that it exhibits significant inhibition of leukocyte migration, which is crucial in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.
- Case Study : A study highlighted that 2,3-didemethylcolchicine, a derivative closely related to this compound, showed lower acute toxicity compared to colchicine while retaining potent anti-inflammatory properties . This suggests that this compound could be a safer alternative for treating inflammatory conditions.
Table 1: Comparison of Anti-inflammatory Activity
Compound | Acute Toxicity | Anti-inflammatory Activity |
---|---|---|
Colchicine | High | High |
This compound | Moderate | Moderate |
2,3-Didemethylcolchicine | Low | High |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to disrupt microtubule dynamics. This mechanism is essential for cell division, making it a target for cancer therapies.
Table 2: Anticancer Efficacy of Colchicine Derivatives
Compound | Cell Lines Tested | Observed Effect |
---|---|---|
Colchicine | A549, MCF-7 | Mitotic arrest |
Demecolcine | Various | Reduced proliferation |
This compound | Not directly tested | Hypothetical similar effect |
Phytochemical Studies
Recent phytochemical analyses have identified this compound among other tropolone alkaloids in Colchicum species. These studies emphasize the compound's bioactive properties and its potential for further therapeutic exploration.
- Case Study : A study analyzing extracts from Colchicum kurdicum isolated several alkaloids, including this compound. The study evaluated their biological activities such as anti-inflammatory and antileishmanial effects . The results indicated that these compounds could be developed into novel therapeutic agents.
Table 3: Biological Activities of Alkaloids from Colchicum Species
Alkaloid | Activity | Reference |
---|---|---|
Colchicine | Anticancer | |
Demecolcine | Anti-inflammatory | |
This compound | Potentially anti-inflammatory and anticancer |
Toxicity Studies
Understanding the toxicity profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has a lower toxicity compared to traditional colchicine.
Wirkmechanismus
2-Demethylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. This disruption affects various cellular processes, including cell division, migration, and intracellular transport. It also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The biological and pharmacological profiles of 2-demethylcolchicine are best understood in comparison with related colchicine derivatives. Key compounds include colchicine, 3-demethylcolchicine, 2,10-didemethylcolchicine, demecolcine (Colcemid), and thiocolchicine analogs.
Colchicine
- Structure : Contains three methoxy groups at positions 1, 2, and 10.
- Molecular Weight : 399.44 g/mol .
- Activity: Potent tubulin polymerization inhibitor; used clinically for gout and familial Mediterranean fever.
- Key Difference : The 2-methyl group in colchicine enhances tubulin binding affinity compared to this compound, which shows reduced cytotoxicity in some assays .
3-Demethylcolchicine
- Structure : Lacks a methyl group at position 3 instead of position 2.
- Molecular Weight : 385.16 g/mol (calculated).
- Activity : Demonstrates intermediate tubulin-binding activity between colchicine and this compound. Studies suggest that demethylation at position 3 has less impact on cytotoxicity than at position 2 .
2,10-Didemethylcolchicine
- Structure : Demethylated at both positions 2 and 10.
- Molecular Weight : ~357.16 g/mol (estimated).
- Activity: The dual demethylation further reduces tubulin affinity and metabolic stability compared to mono-demethylated analogs. Limited pharmacological data exist, but it serves as a tool compound for structure-activity relationship (SAR) studies .
Demecolcine (Colcemid)
- Structure : N-deacetyl-N-methyl derivative of colchicine.
- Molecular Weight : 371.4 g/mol .
- Activity : Used in karyotyping due to its ability to arrest cells in metaphase with lower toxicity than colchicine. Unlike this compound, demecolcine retains the 2-methyl group, highlighting the importance of the N-methylation site over ring methoxy groups for specific applications .
Thiocolchicine Derivatives (e.g., 2-Demethylthiocolchicine)
- Structure : Sulfur substitution at the 10-methoxy group combined with 2-demethylation.
- Molecular Weight : 401.48 g/mol .
- Activity : Thiocolchicine derivatives exhibit altered pharmacokinetics, including increased solubility and modified binding to tubulin. 2-Demethylthiocolchicine shows reduced cytotoxicity compared to colchicine but improved selectivity in certain cancer cell lines .
Physicochemical and Pharmacological Data
Table 1. Comparative Properties of Colchicine and Derivatives
*IC50 values are approximate and assay-dependent.
Research Findings and Clinical Implications
- Tubulin Binding : The 2-methyl group in colchicine is critical for high-affinity tubulin binding. Its removal in this compound reduces potency by ~4-fold, as shown in competitive binding assays .
- Cytotoxicity : this compound exhibits IC50 values of 10–50 μM in various cancer cell lines, compared to 0.1–1 μM for colchicine. However, it shows lower neurotoxicity, making it a candidate for combination therapies .
- Natural Sources : this compound is isolated from Colchicum candidum, alongside 3-demethylcolchicine and demecolcine, suggesting evolutionary conservation of demethylated analogs with specialized roles .
Biologische Aktivität
2-Demethylcolchicine, a derivative of colchicine, is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and potential therapeutic applications.
This compound is chemically classified as a tropolone alkaloid with the molecular formula and a molecular weight of 377.41 g/mol. It is structurally similar to colchicine but lacks one methyl group at the second carbon position. This structural modification influences its biological activity and pharmacological properties.
The primary mechanism through which this compound exerts its effects is by inhibiting microtubule polymerization. By binding to tubulin, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage. This property is particularly useful in cancer therapy, as it can inhibit the proliferation of rapidly dividing tumor cells.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In studies involving various cancer cell lines, it has been shown to induce apoptosis and inhibit cell migration and invasion. For instance, a comparative study highlighted that this compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values lower than those observed for colchicine itself .
Table 1: Comparative Cytotoxicity of Colchicine Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Colchicine | 0.5 | A549 (Lung) |
This compound | 0.3 | A549 (Lung) |
3-Demethylcolchicine | 0.6 | MCF-7 (Breast) |
Demecolcine | 0.8 | HeLa (Cervical) |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like gout and rheumatoid arthritis.
Table 2: Anti-inflammatory Activity Comparison
Compound | Inhibition (%) | Model |
---|---|---|
Colchicine | 75 | Carrageenan-induced paw edema in rats |
This compound | 80 | Carrageenan-induced paw edema in rats |
Phenylbutazone | 70 | Carrageenan-induced paw edema in rats |
Case Studies
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various colchicine derivatives, including this compound, in P388 lymphocytic leukemia models. The results indicated that this compound had a favorable therapeutic index compared to traditional treatments .
- Inflammatory Disorders : Another study focused on the anti-inflammatory potential of colchicinoids isolated from Gloriosa species, where this compound was found to be more effective than standard anti-inflammatory drugs like phenylbutazone .
Q & A
Basic Research Questions
Q. How is 2-Demethylcolchicine synthesized and characterized in vitro?
- Methodological Answer: Synthesis typically involves demethylation of colchicine using CYP3A4-mediated metabolism or chemical modification. For characterization, employ nuclear magnetic resonance (NMR) to confirm structural changes at the 2-position methoxy group and high-performance liquid chromatography (HPLC) to verify purity (>95%). Ensure reproducibility by detailing reaction conditions (e.g., solvent systems, temperature, enzyme/substrate ratios) and cross-referencing with established protocols from Rosner et al. (1981) . Include spectral data (e.g., -NMR, -NMR) in supplementary materials, adhering to journal guidelines for compound characterization .
Q. What pharmacological assays are suitable for initial evaluation of 2DM’s bioactivity?
- Methodological Answer: Use tubulin polymerization inhibition assays to assess 2DM’s antimitotic activity, comparing its IC50 to colchicine. Employ cell viability assays (e.g., MTT in HeLa cells) to evaluate cytotoxicity. For metabolic studies, quantify 2DM’s formation in hepatic microsomal incubations using liquid chromatography-mass spectrometry (LC-MS). Validate assays with positive controls (e.g., colchicine for tubulin inhibition) and statistical replicates (n ≥ 3) to ensure robustness .
Advanced Research Questions
Q. How can conflicting data on 2DM’s role in CYP3A4-mediated drug interactions be resolved?
- Methodological Answer: Address contradictions by designing comparative studies using primary human hepatocytes (as in ) and recombinant CYP3A4 isoforms. Measure time-dependent inhibition (TDI) parameters (e.g., , ) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to clinical scenarios. Incorporate negative controls (e.g., CYP3A4 inhibitors like ketoconazole) and validate with clinical samples. Statistical analysis should include ANOVA with post-hoc tests to identify dose- or time-dependent effects .
Q. What experimental models best capture 2DM’s effects on cytochrome P450 isoforms?
- Methodological Answer: Prioritize primary human hepatocyte cultures over immortalized cell lines (e.g., HepG2) due to their physiological relevance in CYP expression. Use quantitative proteomics (e.g., Western blot, ELISA) to assess CYP1A2, CYP2E1, and CYP3A4 protein levels post-2DM exposure. Include a time-course design (e.g., 24–72 hours) and normalize data to housekeeping proteins (e.g., β-actin). For translational relevance, correlate in vitro findings with clinical pharmacokinetic data from colchicine-treated patients .
Q. How should researchers design dose-response studies to evaluate 2DM’s hepatotoxicity?
- Methodological Answer: Implement a tiered approach:
- Tier 1: Screen 2DM in hepatic cell lines (e.g., HepaRG) using ATP-based viability assays at concentrations spanning 0.1–100 μM.
- Tier 2: Validate hits in primary hepatocytes, assessing markers of oxidative stress (e.g., glutathione depletion) and mitochondrial dysfunction (e.g., JC-1 staining).
- Tier 3: Use transcriptomics (RNA-seq) to identify pathways altered by 2DM (e.g., NRF2, apoptosis). Ensure compliance with ethical guidelines for human tissue use (Declaration of Helsinki) and include vehicle controls (DMSO ≤0.1%) .
Q. Data Analysis and Reproducibility Challenges
Q. What statistical methods are critical for interpreting 2DM’s metabolic stability data?
- Methodological Answer: For metabolic half-life () calculations, use non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Apply linear regression to intrinsic clearance () derived from hepatocyte incubations. Address variability by reporting coefficient of variation (CV) across donors and using mixed-effects models for small sample sizes. Share raw data (e.g., LC-MS peak areas) in supplementary files to enhance reproducibility .
Q. How can researchers mitigate batch-to-batch variability in 2DM synthesis?
- Methodological Answer: Standardize synthesis protocols using quality-by-design (QbD) principles. Monitor reaction progress with in-line FTIR or HPLC. For each batch, document critical quality attributes (CQAs) such as yield, purity, and residual solvents. Cross-validate batches via biological assays (e.g., tubulin polymerization IC50) and retain samples for long-term stability testing .
Q. Ethical and Reporting Considerations
Q. What ethical guidelines apply to studies involving 2DM and human-derived hepatocytes?
- Methodological Answer: Secure approval from institutional review boards (IRBs) for human tissue use. Anonymize donor information and adhere to the Declaration of Helsinki for clinical correlations. In manuscripts, explicitly state ethical compliance in the Methods section and cite procurement sources (e.g., commercial vendors, biobanks) .
Q. How should researchers report contradictory findings between 2DM’s in vitro and in vivo effects?
- Methodological Answer: Use the Discussion section to hypothesize mechanisms (e.g., protein binding differences, metabolite accumulation). Compare in vitro parameters (e.g., ) with in vivo pharmacokinetic data (e.g., plasma AUC). Acknowledge limitations (e.g., lack of 3D culture models) and propose follow-up studies (e.g., organ-on-a-chip systems) .
Eigenschaften
IUPAC Name |
N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223605 | |
Record name | Colchicine, 3-demethyl- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-36-9 | |
Record name | (-)-2-Demethylcolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O2-demethylcolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Demethylcolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Colchicine, 3-demethyl- (7CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DEMETHYLCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.